Lactosylurea
Description
Historical Context and Early Research Directions for Glycosyl Ureides
The study of glycosyl ureides, a class of compounds formed by the condensation of a sugar with urea (B33335), has a history stretching back over a century. The initial characterization of these nitrogenous glycosides was reported as early as 1903 by Schoorl. soton.ac.uk However, significant research into their preparation and properties gained momentum in the following decades. Early methods for synthesizing glycosyl ureides, such as the one developed by Hynd in 1926 for glucosyl urea, laid the groundwork for future investigations. scispace.com These initial synthetic approaches often involved reacting glucose and urea under acidic conditions. tandfonline.com
The primary impetus for early research into glycosyl ureides was their potential application in animal nutrition, specifically for ruminants. scispace.comtandfonline.com Urea was recognized as a valuable non-protein-nitrogen (NPN) source for these animals, but its rapid hydrolysis to ammonia (B1221849) in the rumen posed risks of toxicity and inefficient utilization for microbial protein synthesis. scispace.comcambridge.org Researchers hypothesized that chemically modifying urea by linking it to a sugar molecule could create a "slow-release" form of NPN. scispace.comcambridge.org The glycosidic bond in compounds like glucosyl urea was expected to be more resistant to rapid degradation in the rumen compared to free urea. cambridge.orgnih.gov This slower release of ammonia was thought to better synchronize with the availability of energy from carbohydrate fermentation, potentially enhancing microbial protein synthesis and reducing the risk of ammonia toxicity. scispace.comcambridge.org Consequently, much of the early research focused on synthesizing various glycosyl ureides and evaluating their metabolic fate in ruminant digestive systems. scispace.comtandfonline.comcambridge.org
Evolution of Research Perspectives on Lactosylurea
The focus on this compound, specifically, emerged from a practical and economic consideration: the abundance of lactose (B1674315) in whey, a by-product of the cheese and casein industries that was often considered a surplus or waste product. scispace.comtetrapak.com This presented an opportunity to valorize an agro-industrial by-product. jafs.com.pl In the 1980s, significant research was conducted to optimize the preparation of this compound from whey. scispace.comcambridge.orgnih.gov Studies systematically examined reaction conditions such as pH, temperature, and molar ratios of lactose to urea to maximize the yield, with successful laboratory-scale preparations achieving yields of 60%. scispace.comcambridge.orgnih.gov This work was crucial for producing the substantial quantities of this compound needed for animal metabolism studies. scispace.comcambridge.org
As research progressed, the perspective on this compound expanded beyond its role as a feed supplement. A significant evolution in its application came from the field of human gastroenterology. Researchers developed a novel, non-invasive diagnostic tool using isotopically labeled this compound (specifically, ¹³C-ureide) to measure intestinal transit time. soton.ac.uknih.gov The principle of this breath test relies on the fact that the glycosyl-urea bond is resistant to digestion in the upper gastrointestinal tract but is cleaved by the microbial flora in the colon. soton.ac.uksnmjournals.org The subsequent metabolism of the released ¹³C-labeled urea produces ¹³CO₂, which can be detected in the breath, providing a precise marker for the arrival of the substrate in the colon. nih.govsnmjournals.org This application marked a shift from nutritional science to clinical diagnostics. Furthermore, the utility of this compound derivatives was explored in industrial chemistry, where compounds like N-hydroxymethyl-N'-lactosylurea were investigated as modifiers for phenol-formaldehyde resins used in plywood adhesives. cnrs.fr
Table 1: Physical and Preparative Data for Glycosyl Ureides
This table summarizes key physical characteristics and optimized laboratory preparation conditions for this compound and related glycosyl ureides as reported in early studies.
| Compound | Melting Point (°C) | Specific Rotation [α]D | Optimized Preparation Conditions (from Lactose Source) | Achieved Yield |
|---|---|---|---|---|
| β-D-Lactosyl urea | 236-240 (dec.) | +21.8° | Reaction of lactose and urea (0.6 molar ratio) in sulphuric acid (pH 2.0) at 70°C for 15 hours. | 60% scispace.comcambridge.orgnih.gov |
| I-D-Glucosyl urea | 204-206 (dec.) | -21.4° | N/A (Prepared from pure glucose) scispace.com | N/A |
| β-D-Galactosyl urea | 218-220 (dec.) | +23.6° | N/A (Prepared from pure galactose) scispace.com | N/A |
Current Research Landscape and Emerging Trends Pertaining to this compound
The contemporary research landscape for this compound is characterized by diversification into new fields, driven by advances in biotechnology, food science, and analytical chemistry. One of the most prominent emerging trends is the investigation of this compound's potential as a prebiotic. ejbiotechnology.infoihmc.us Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. isappscience.orgbjc.org Given that this compound resists digestion until it reaches the colon where it is fermented by microbiota, it fits the basic profile of a prebiotic candidate. soton.ac.uksnmjournals.org Research is exploring how this compound and other galacto-oligosaccharides (GOS) derived from lactose can modulate the gut microbiota. ejbiotechnology.infonih.gov
In the food industry, there is growing interest in this compound for several reasons. It has been identified as a naturally occurring compound in milk and milk products, which prompts further investigation into its formation during processing and its potential technological or functional roles. cambridge.orgresearchgate.net The valorization of dairy by-products like whey and whey permeate remains a strong driver of research, with this compound production being a key strategy for converting lactose into a value-added product. tetrapak.comtesisenred.netalumni.csiro.auunical.it This aligns with broader industry trends toward sustainability and a circular economy. jafs.com.plresearchgate.net
Furthermore, modern analytical techniques are revealing the presence of this compound in novel contexts. For instance, recent metabolomics studies have tentatively identified this compound in human oral fluid, opening up new avenues for its study as a potential biomarker. nih.gov Synthetic chemistry also continues to evolve, with ongoing research focused on developing more selective and efficient methods for producing glycosyl ureas, overcoming challenges like the formation of isomeric mixtures. researchgate.net
Table 2: Evolution of this compound Research Applications
This table outlines the progression of research applications for this compound, from its initial focus to current and emerging areas of study.
| Research Era | Primary Application/Focus | Key Research Objective | Relevant Findings/Developments |
|---|---|---|---|
| Early Research (mid-20th Century) | Ruminant Nutrition | Develop a slow-release non-protein nitrogen (NPN) source. scispace.comcambridge.org | Demonstrated slower degradation compared to free urea, potentially reducing ammonia toxicity. cambridge.orgnih.gov |
| Evolving Research (late 20th Century) | Clinical Diagnostics & Industrial Chemistry | Create a non-invasive marker for gut transit; find new uses for lactose derivatives. nih.govcnrs.fr | Development of the ¹³C-Lactosylurea breath test for orocecal transit time. nih.govsnmjournals.org Use as a modifier in phenol-formaldehyde resins. cnrs.fr |
| Current & Emerging Trends (21st Century) | Food Science & Health | Explore prebiotic potential; valorize dairy by-products; identify in biological systems. jafs.com.plejbiotechnology.infonih.gov | Investigated as a potential prebiotic to modulate gut flora. ihmc.usnih.gov Identified in milk products and human metabolome. cambridge.orgnih.gov Continued focus on sustainable production from whey. tetrapak.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24162-28-5 |
|---|---|
Molecular Formula |
C13H24N2O11 |
Molecular Weight |
384.34 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChI Key |
KYDLAYNPAKYQJH-QKKXKWKRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)NC(=O)N)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Lactosylurea
Chemical Synthesis Approaches for Lactosylurea
This compound is a derivative of lactose (B1674315) formed by a chemical reaction with urea (B33335). tetrapak.com Its synthesis has been explored through various chemical routes, primarily focusing on the reaction between lactose and urea under specific conditions.
Conventional Synthetic Routes and Their Modifications
The traditional method for synthesizing this compound involves the direct reaction of lactose and urea. scispace.comcambridge.orgnih.gov This process is typically carried out in an acidic medium at elevated temperatures. tetrapak.comcambridge.orgnih.gov
One common approach involves mixing lactose monohydrate and urea with a sulfuric acid solution. prepchem.com The mixture is then heated, causing it to melt and react. prepchem.com The reaction is often performed in a controlled environment, such as a tunnel oven with specific temperature zones, to manage the reaction progression. prepchem.com For instance, a gradual heating phase can be followed by a sustained period at a constant temperature, such as 100°-110°C, for several hours to ensure the reaction completes. prepchem.com The resulting product is a crystalline, light brown material that can be ground into a powder. prepchem.com
Research has been conducted to optimize the yield of this compound. Studies have shown that a molar ratio of urea to lactose of 0.6, a reaction time of 15 hours, a pH of 2.0, and a temperature of 70°C can achieve yields of up to 60%. cambridge.orgnih.govcambridge.org The use of sulfuric acid is common for adjusting the pH, though other acids like phosphoric acid have also been used with similar results. cambridge.org The pH plays a crucial role, with maximum yields observed around pH 2.0. cambridge.org At higher temperatures, such as 80°C, the yield can be negatively affected if the pH drops below 2.0. cambridge.org
Modifications to the conventional synthesis often aim to improve efficiency and yield. These can include adjustments to the reactant ratios, temperature, pH, and reaction time. cambridge.org
Utilization of Agro-Industrial By-products in this compound Synthesis
A significant area of research has focused on utilizing agro-industrial by-products, particularly cheese whey, as a source of lactose for this compound synthesis. scispace.comcambridge.orgresearchgate.netjafs.com.pl Whey is a major by-product of the dairy industry and is rich in lactose, making it a valuable and cost-effective raw material. tetrapak.comresearchgate.netresearchgate.net The use of whey not only provides an economical route for this compound production but also addresses the environmental concerns associated with whey disposal. jafs.com.plege.edu.tr
The process for producing this compound from whey typically involves the following steps:
Concentration: The whey is first concentrated to increase the lactose content. This is often done in multiple steps to achieve a high dry matter percentage, for example, up to 75%. tetrapak.com
Reaction: Urea and an acid, such as sulfuric acid, are added to the concentrated whey. tetrapak.com The mixture is then heated in an agitated tank for an extended period, for instance, at 70°C for 20 hours, to facilitate the reaction between lactose and urea. tetrapak.com
Post-reaction processing: After the reaction, the product is cooled. tetrapak.com Further steps may include filtration, centrifugation to remove fat, and ultrafiltration. scispace.com Crystallization can be induced by adding methanol (B129727) to the concentrated syrup. scispace.com
Studies have demonstrated the successful laboratory-scale synthesis of this compound from whey, achieving significant conversion rates of lactose to this compound. scispace.comcambridge.org For example, a 40% conversion of lactose to this compound has been reported after 4 days of incubation, with most of the product forming within the first 2 days. scispace.com The final product can be used in various applications, such as an ingredient in animal feed. tetrapak.comejbiotechnology.infonottingham.ac.uk
| Parameter | Conventional Route (Pure Lactose) | Whey-Based Route |
|---|---|---|
| Lactose Source | Lactose Monohydrate prepchem.com | Cheese Whey scispace.comcambridge.org |
| Reactants | Lactose, Urea, Sulfuric Acid prepchem.com | Concentrated Whey, Urea, Sulfuric/Phosphoric Acid tetrapak.comcambridge.org |
| Optimal pH | ~2.0 cambridge.org | ~2.0 cambridge.org |
| Optimal Temperature | 70°C - 110°C cambridge.orgprepchem.com | 70°C tetrapak.comcambridge.org |
| Reaction Time | 3.5 - 15 hours cambridge.orgprepchem.com | 15 - 20 hours tetrapak.comcambridge.org |
| Reported Yield | Up to 60% cambridge.orgnih.govcambridge.org | ~40% conversion of lactose scispace.com |
Regioselectivity and Stereoselectivity Considerations in this compound Synthesis
The synthesis of this compound from lactose and urea involves the formation of a glycosidic bond between the anomeric carbon of the glucose unit in lactose and a nitrogen atom of urea. Lactose itself is a disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond. The glucose unit has a free anomeric carbon, which is the site of the reaction with urea.
While the primary reaction is the formation of this compound, the conditions of the synthesis, particularly the use of strong acids and high temperatures, can potentially lead to other reactions. These can include hydrolysis of the lactose to glucose and galactose, and further reactions of these monosaccharides. However, the available research literature on this compound synthesis primarily focuses on optimizing the yield of the main product rather than detailing the challenges and strategies for controlling regioselectivity and stereoselectivity. The formation of N-glycosidic bonds is a key aspect of this synthesis.
Enzymatic Synthesis and Biocatalysis of this compound
While chemical synthesis is the predominant method for this compound production, enzymatic approaches offer potential advantages in terms of specificity and milder reaction conditions. ejbiotechnology.inforesearchgate.net
Enzyme Systems Involved in this compound Formation
The enzymatic synthesis of this compound primarily involves the use of β-galactosidases (EC 3.2.1.23). ejbiotechnology.infomdpi.com These enzymes are known for their ability to hydrolyze the β-glycosidic bond in lactose to produce glucose and galactose. wikipedia.org However, under certain conditions, β-galactosidases can also catalyze a transgalactosylation reaction. In this reaction, the galactosyl moiety is transferred to an acceptor molecule other than water.
If urea is present in the reaction mixture, it can act as a nucleophile, accepting the galactosyl unit to form this compound. The enzyme facilitates the formation of a galactosyl-enzyme intermediate, which can then be attacked by urea. ejbiotechnology.info
β-Galactosidases are sourced from various microorganisms, including fungi like Aspergillus oryzae and yeasts like Kluyveromyces lactis. ejbiotechnology.info These enzymes are widely used in the food industry, particularly for producing lactose-free dairy products. mdpi.com
Biocatalytic Optimization for this compound Production
Optimizing the biocatalytic production of this compound involves several factors to maximize the yield and efficiency of the enzymatic reaction. numberanalytics.com Key strategies include:
Enzyme Selection and Engineering: The choice of β-galactosidase is crucial, as enzymes from different sources exhibit varying levels of transgalactosylation activity. massey.ac.nz Protein engineering and directed evolution techniques can be employed to enhance the synthetic capabilities of the enzyme, improving its stability and selectivity towards urea as a substrate. nih.gov
Reaction Conditions: Optimizing parameters such as temperature, pH, and substrate concentrations is essential. numberanalytics.com High concentrations of lactose and urea can favor the synthetic reaction over hydrolysis. ejbiotechnology.info The optimal pH and temperature will depend on the specific characteristics of the chosen enzyme.
Enzyme Immobilization: Immobilizing the β-galactosidase on a solid support can offer several advantages. It allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse and facilitating a continuous production process. ejbiotechnology.infonih.gov Immobilization can also enhance the stability of the enzyme. ejbiotechnology.info
| Optimization Factor | Description | Key Considerations |
|---|---|---|
| Enzyme Source | Selection of β-galactosidase with high transgalactosylation activity. | Microbial sources like Aspergillus oryzae and Kluyveromyces lactis. ejbiotechnology.info |
| Enzyme Engineering | Modification of the enzyme to improve performance. | Directed evolution and protein engineering for enhanced stability and selectivity. nih.gov |
| Reaction Medium | Adjusting conditions to favor synthesis over hydrolysis. | High substrate (lactose, urea) concentrations, optimal pH, and temperature. ejbiotechnology.infonumberanalytics.com |
| Immobilization | Attaching the enzyme to a solid support. | Improved enzyme stability, reusability, and potential for continuous processes. ejbiotechnology.info |
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is a key area of research, driven by the desire to modify its physical and chemical properties for various applications. These modifications often involve reactions at the hydroxyl groups of the lactose moiety or at the urea functional group.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved through various chemical strategies. One common approach involves the reaction of lactose with substituted ureas or isocyanates under specific conditions. For instance, the synthesis of N-substituted amino sugars can be accomplished, leading to a diverse range of this compound derivatives. mdpi.com Another method involves the preparation of cyclic isourea derivatives. New saturated and unsaturated substituted 1,2-cyclic isourea ethers, specifically 2-amino-4,5-dihydro(gluco)oxazoles, have been successfully synthesized. researchgate.net The formation of unsaturated compounds from their saturated precursors is often a base-catalyzed process. researchgate.net
Furthermore, functional group interconversions are pivotal in creating this compound analogues. solubilityofthings.com These transformations can alter the molecule's properties and reactivity. solubilityofthings.comnumberanalytics.com For example, the hydroxyl groups of the lactose unit can be targeted for esterification or etherification to introduce new functionalities. Similarly, the urea moiety can be modified to create more complex structures. These synthetic strategies allow for the creation of a library of this compound analogues with tailored properties.
Structural Modification Strategies and Their Synthetic Implications
Structural modification of this compound is crucial for enhancing its properties and exploring its potential in various applications. These strategies primarily focus on altering the functional groups within the molecule to achieve desired chemical and physical characteristics. solubilityofthings.comnumberanalytics.com
A key strategy involves the interconversion of functional groups. solubilityofthings.com For example, the hydroxyl groups of the lactose portion can be converted to other functionalities like esters or ethers. This not only changes the polarity and solubility of the molecule but can also introduce reactive sites for further modifications. The urea functional group also presents opportunities for modification, such as N-alkylation or N-acylation, to generate a wide array of derivatives.
The synthetic implications of these modifications are significant. By introducing different substituents, chemists can fine-tune the steric and electronic properties of this compound. This can influence its reactivity, stability, and interaction with other molecules. For instance, incorporating bulky groups can provide steric hindrance, potentially affecting the molecule's degradation pathways. Conversely, introducing electron-withdrawing or electron-donating groups can alter the reactivity of the urea or glycosidic linkages. These tailored modifications are essential for developing this compound-based compounds for specific applications, such as in the formulation of slow-release nitrogen sources or as building blocks in polymer chemistry. jafs.com.plpubhtml5.com
Reaction Mechanisms and Reactivity of this compound
Understanding the reaction mechanisms and reactivity of this compound is fundamental to predicting its behavior under various conditions and for designing new applications. This involves studying its stability, degradation pathways, and the transformations of its functional groups.
Hydrolytic Stability and Degradation Pathways of this compound
The hydrolytic stability of this compound is a critical factor, particularly in aqueous environments. Hydrolysis, the decomposition of a chemical compound by reaction with water, is a common degradation pathway for many organic molecules, including those with glycosidic and amide bonds. nih.govencyclopedia.pub The stability of this compound is influenced by factors such as pH and temperature.
Under acidic or basic conditions, the glycosidic bond linking the galactose and glucose units, as well as the amide bonds of the urea moiety, can be susceptible to cleavage. encyclopedia.pub Acid-catalyzed hydrolysis often targets the glycosidic linkage, breaking down the disaccharide into its monosaccharide components. researchgate.net The urea part can also undergo hydrolysis to release ammonia (B1221849) and carbon dioxide. The degradation pathway can be complex, potentially involving several intermediate steps and products. For instance, studies on similar compounds have shown that degradation can lead to the formation of various smaller molecules. researchgate.net
The presence of other substances can also influence the degradation of this compound. For example, in complex mixtures, other components might catalyze or inhibit its breakdown. mdpi.com Understanding these degradation pathways is crucial for applications where long-term stability is required. nih.gov
| Factor | Effect on Stability | Primary Degradation Pathway |
|---|---|---|
| Low pH (Acidic) | Decreased | Hydrolysis of the glycosidic bond |
| High pH (Basic) | Decreased | Hydrolysis of urea and potential epimerization |
| Elevated Temperature | Decreased | Accelerates both acidic and basic hydrolysis |
Chemical Reactivity and Functional Group Transformations of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the hydroxyl groups of the lactose moiety and the urea group. numberanalytics.com These groups serve as sites for a variety of chemical transformations. libretexts.orgmsu.edu
The numerous hydroxyl groups on the lactose unit can undergo reactions typical of alcohols, such as:
Esterification: Reaction with acids or acid derivatives to form esters.
Etherification: Reaction with alkyl halides or other alkylating agents to form ethers.
Oxidation: Conversion of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.
The urea functional group exhibits its own distinct reactivity. It can participate in:
N-Alkylation and N-Acylation: Introduction of alkyl or acyl groups at the nitrogen atoms.
Condensation Reactions: Reactions with aldehydes or ketones to form more complex structures.
Hydrolysis: Breakdown into ammonia and carbon dioxide, particularly under harsh conditions. nih.gov
These functional group transformations are essential for the synthesis of this compound derivatives with modified properties. organic-chemistry.org By selectively targeting these functional groups, it is possible to create a wide range of new molecules with tailored characteristics for specific applications. solubilityofthings.com
Kinetic and Mechanistic Studies of this compound Reactions
Kinetic and mechanistic studies provide in-depth understanding of the rates and pathways of reactions involving this compound. Such studies are crucial for optimizing reaction conditions and controlling product formation. illinois.edu
Kinetic studies typically involve monitoring the concentration of reactants and products over time to determine the reaction rate and order. mdpi.com For this compound, this could involve studying the rate of its hydrolysis under different pH and temperature conditions. The data obtained can be used to derive rate laws and activation energies, which are fundamental parameters describing the reaction's kinetics. rsc.org
Isotope Labeling Studies: To track the fate of specific atoms during the reaction.
Intermediate Trapping: Identifying and characterizing transient species formed during the reaction.
Computational Modeling: Using theoretical methods to simulate reaction pathways and transition states. rsc.org
Advanced Analytical and Spectroscopic Characterization in Lactosylurea Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Lactosylurea and Its Derivativescore.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. nih.govresearchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous determination of the molecular structure. core.ac.ukjchps.com
In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling constants (J), reveal the number of neighboring protons. This information is crucial for piecing together the connectivity of the glucose and galactose units and the urea (B33335) moiety.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom gives a distinct signal, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups.
For more complex derivatives or to confirm assignments, two-dimensional (2D) NMR experiments are employed. wpmucdn.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the glucose and galactose rings. wpmucdn.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different structural fragments, such as linking the sugar units to the urea group. core.ac.uk
The table below illustrates the type of data obtained from NMR analysis for a compound like this compound.
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Key Correlations (2D NMR) |
| ¹H | Anomeric H (Glucose) | ~4.5 - 5.5 | COSY with H-2; HMBC to Urea C=O |
| ¹H | Anomeric H (Galactose) | ~4.3 - 5.0 | COSY with H-2; HMBC to Glucose C-4 |
| ¹H | Sugar Ring Protons | ~3.2 - 4.2 | COSY correlations within each ring |
| ¹H | NH/NH₂ Protons | ~5.5 - 7.5 | HMBC to Urea C=O |
| ¹³C | Urea C=O | ~155 - 165 | HMBC from NH and Anomeric H |
| ¹³C | Anomeric C (Glucose) | ~90 - 100 | HSQC with Anomeric H |
| ¹³C | Anomeric C (Galactose) | ~100 - 105 | HSQC with Anomeric H |
| ¹³C | Sugar Ring Carbons | ~60 - 85 | HSQC with corresponding protons |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. youtube.com
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. youtube.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass with very high accuracy (typically to four or five decimal places). libretexts.orgyoutube.com This precision allows for the calculation of a unique elemental composition, as different combinations of atoms will have slightly different exact masses. libretexts.orgyoutube.com
For this compound (C₁₃H₂₄N₂O₁₁), HRMS can distinguish its exact mass from other potential isomeric structures or compounds with the same nominal mass, thereby confirming its elemental formula. youtube.com
Tandem Mass Spectrometry (MS/MS or MS²) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgyoutube.com In an MS/MS experiment, an ion of interest (the precursor ion), such as the protonated molecule of this compound [M+H]⁺, is selected in the first stage of the mass spectrometer. nationalmaglab.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer. nationalmaglab.org
The fragmentation of this compound characteristically involves the cleavage of the glycosidic bond between the sugar units and the bond connecting the disaccharide to the urea moiety. Analyzing these fragments helps to confirm the sequence and connectivity of the molecular components. gre.ac.uk
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Inferred Structural Information |
| [this compound+H]⁺ | [Lactose+H]⁺ | Urea | Loss of the urea group |
| [this compound+H]⁺ | [Glucose-Urea+H]⁺ or [Galactose-Urea+H]⁺ | Galactose or Glucose | Cleavage of the glycosidic bond |
| [Lactose+H]⁺ | [Hexose+H]⁺ | Hexose | Fragmentation of the disaccharide |
X-ray Crystallography for Three-Dimensional Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgyorku.ca The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. wikipedia.org
By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.govyoutube.com The atomic model of this compound is then built to fit this electron density map. proteopedia.org The final, refined structure provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation and the stereochemistry of its chiral centers. This information is invaluable for understanding its physical properties and biological interactions.
Chromatographic Techniques for Separation and Purity Assessment in this compound Studiesyoutube.comoup.com.au
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov For this compound research, these methods are essential for isolating the compound from reaction mixtures and for assessing its purity. rotachrom.com
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile, polar compounds like this compound. nih.govnih.gov A typical HPLC setup involves a stationary phase (a column packed with solid adsorbent material) and a mobile phase (a pressurized liquid solvent). rssl.com The separation is based on the differential partitioning of the analyte between the two phases. nih.gov
Due to its high polarity, this compound is often analyzed using specific HPLC modes:
Reversed-Phase HPLC: While challenging for very polar compounds, this can be achieved using specialized columns (e.g., aqueous C18) or ion-pairing agents.
Normal-Phase or HILIC (Hydrophilic Interaction Liquid Chromatography): These methods are well-suited for polar analytes and typically use a polar stationary phase with a less polar, organic-rich mobile phase. mtc-usa.com
Theoretical and Computational Studies of Lactosylurea
Quantum Chemical Calculations on Lactosylurea Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, geometry, and conformational landscape of molecules researchgate.netarxiv.orgarxiv.orgresearchgate.netnih.gov. These calculations can predict bond lengths, bond angles, dihedral angles, and the relative energies of different conformers, providing a detailed atomic-level understanding of a molecule's preferred three-dimensional arrangement researchgate.netnih.gov. For a flexible molecule like this compound, which contains multiple rotatable bonds within its lactose (B1674315) and urea (B33335) components, quantum chemical calculations would be essential to identify stable conformers and map out the energy barriers between them.
Such studies typically involve optimizing the molecular geometry to find minimum energy structures and exploring the potential energy surface to identify various stable and meta-stable conformations arxiv.orgarxiv.orgresearchgate.net. The accuracy of these predictions depends on the chosen computational method and basis set nih.gov. For instance, methods like B3LYP with appropriate basis sets are commonly employed for organic molecules researchgate.netnih.govnih.gov. Analyzing the optimized structures would reveal insights into intramolecular hydrogen bonding, steric hindrance, and other forces that dictate the molecule's shape researchgate.net. While the general principles of quantum chemical calculations are well-established and applied to various complex molecules, specific findings detailing the molecular structure and conformation of this compound through such calculations were not identified in the current search.
Molecular Dynamics Simulations of this compound in Different Environments
Molecular Dynamics (MD) simulations are computational techniques that track the time-evolution of a system of atoms by solving Newton's equations of motion nih.govmdpi.comresearchgate.net. This allows researchers to study the dynamic behavior of molecules, their interactions with solvents or other molecules, and conformational changes over time mdpi.comresearchgate.netnih.govarxiv.org. For this compound, MD simulations would be invaluable for understanding its behavior in various environments, such as aqueous solutions, which are highly relevant given its likely biological or industrial contexts nih.govmdpi.com.
MD simulations can provide insights into:
Conformational flexibility: How the molecule's shape changes and fluctuates at different temperatures researchgate.netarxiv.org.
Solvent interactions: The nature and strength of hydrogen bonds or other interactions between this compound and solvent molecules (e.g., water) mdpi.comresearchgate.net.
Diffusion and mobility: How this compound moves and translates within a given environment.
Aggregation behavior: Potential for self-association or interaction with other solute molecules.
Simulations can be performed at different levels of resolution, from all-atom models that explicitly represent every atom to coarse-grained models for larger systems and longer timescales researchgate.net. The choice of force field (interatomic potential parameters) is crucial as it dictates the accuracy of the simulation nih.gov. While MD simulations are widely used for studying biopolymers and organic compounds in explicit solvent environments nih.govmdpi.comresearchgate.netnih.govarxiv.org, specific MD simulation studies focusing on this compound in different environments were not found in the current literature search.
Structure-Reactivity Relationship Studies of this compound via Computational Modeling
Structure-Reactivity Relationship (SRR) studies, often quantitative (QSRR), aim to establish correlations between a molecule's structural features and its chemical reactivity nih.govehu.eusrsc.orgnih.govfung-group.org. Computational modeling plays a significant role in predicting reactivity by calculating activation barriers, reaction pathways, and transition states nih.govrsc.orgfung-group.org. For this compound, understanding its reactivity would be important, especially considering its formation from lactose and urea, and its mention as a byproduct in certain chemical processes, such as lactose degradation under alkali conditions mdpi.com.
Computational SRR studies typically involve:
Reaction pathway elucidation: Identifying the most energetically favorable routes for chemical transformations nih.gov.
Transition state characterization: Locating and analyzing the high-energy intermediates that connect reactants to products nih.gov.
Descriptor development: Deriving molecular descriptors (e.g., electronic properties, steric parameters) that correlate with reactivity nih.govfung-group.orgmdpi.com.
Predictive modeling: Building models that can forecast the reactivity of new, untested this compound derivatives or reaction conditions nih.govehu.eusrsc.org.
Methods like Density Functional Theory (DFT) are often used to calculate the energetics of reactions nih.gov. Linear free energy relationships (LFERs) can also be developed using computationally derived data to understand trends in reactivity based on structural modifications nih.gov. While computational models for predicting chemical reactivity are a mature field nih.govehu.eusrsc.orgnih.govfung-group.org, specific computational studies establishing structure-reactivity relationships for this compound were not identified in the current search.
Computational Prediction of Spectroscopic Properties for this compound
Computational prediction of spectroscopic properties involves using quantum chemical calculations to simulate how a molecule interacts with electromagnetic radiation, thereby generating theoretical spectra that can be compared with experimental data researchgate.netnih.gov. This approach is valuable for confirming molecular structures, identifying specific functional groups, and understanding electronic transitions. For this compound, predicting its spectroscopic properties (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis) would aid in its characterization and detection.
Key spectroscopic properties that can be computationally predicted include:
Vibrational (IR/Raman) spectra: Predicting characteristic vibrational frequencies associated with different bonds and functional groups (e.g., C-H, O-H, C=O stretches) researchgate.netnih.gov. This can help in identifying the presence of the urea linkage and the carbohydrate moieties.
NMR chemical shifts: Calculating ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of atoms researchgate.net. This can assist in assigning experimental NMR signals and confirming the connectivity and stereochemistry of this compound.
UV-Vis spectra: Predicting electronic transitions and absorption maxima, although for a molecule like this compound, which lacks extensive conjugated systems, UV-Vis absorption might be limited to far-UV regions.
These predictions are typically derived from optimized molecular geometries obtained through quantum chemical calculations nih.gov. Comparing computationally predicted spectra with experimental ones can provide strong evidence for proposed structures and conformations researchgate.netresearchgate.netnih.gov. While computational methods for predicting spectroscopic properties are well-established and routinely applied to organic molecules researchgate.netresearchgate.netnih.govresearchgate.net, specific computational predictions of spectroscopic properties for this compound were not found in the current search.
Biochemical and Biological Roles of Lactosylurea in Non Human Systems
Enzymatic Hydrolysis and Metabolism of Lactosylurea in Microbial Systems
The enzymatic hydrolysis and subsequent metabolism of this compound have been investigated in microbial environments, notably within the rumen of ruminant animals. Studies indicate that the sugar-urea bond in this compound is largely unattacked by rumen contents from animals that are not adapted to the compound. nih.gov However, a slow release of the galactose moiety, a component of lactose (B1674315), does occur. nih.gov
Upon adaptation of the animals to a diet containing this compound, the rates of disappearance for both the bound urea (B33335) and the sugar component increase. nih.gov Despite this adaptation, the degradation of this compound remains markedly slower than that of equivalent amounts of free lactose and urea. nih.gov This controlled, slower degradation profile is a key aspect of its metabolic behavior in microbial systems. Furthermore, distinct patterns of bacterial growth have been observed depending on whether this compound or a mixture of free lactose and urea serves as the primary substrate, suggesting a differential impact on the composition and activity of the microbial communities involved. nih.gov
Enzymatic hydrolysis is a fundamental process where hydrolase-type enzymes facilitate the cleavage of substrates through the addition of a water molecule. silab.fr While specific enzymes directly responsible for this compound hydrolysis are not extensively detailed, the general principles of microbial carbohydrate and nitrogen metabolism apply. For instance, bacteria such as Butyrivibrio species are known to metabolize lactose, hydrolyzing it into glucose and galactose as initial steps in their metabolic pathways. mdpi.com Lactic acid bacteria (LAB) are also recognized for their capacity to ferment sugars and produce proteolytic enzymes, which are crucial for fulfilling their nitrogen requirements. nih.gov The observed slow degradation of this compound implies that its breakdown may involve specific enzymatic pathways or necessitate a period of microbial adaptation to efficiently utilize both its sugar and urea components.
Role of this compound as a Non-Protein Nitrogen Source in Ruminant Nutrition Research
This compound has emerged as a subject of significant research in ruminant nutrition as a potential slow-release non-protein nitrogen (NPN) source. This is particularly relevant given the challenges associated with rapid ammonia (B1221849) release from conventional urea supplementation, which can lead to inefficient nitrogen utilization by rumen microbes and potential toxicity. jafs.com.pl this compound, often synthesized from agro-industrial by-products such as whey, offers a more controlled and sustained release of nitrogen within the ruminant digestive system. researchgate.netresearchgate.netresearchgate.net
Research evaluating the nutritional value of this compound in ruminant diets has demonstrated favorable impacts on feed digestibility and various ruminal parameters. In comparative studies, diets supplemented with this compound, particularly in concentrated forms, or other slow-release NPN sources like Optigen, resulted in significantly higher gas production, dry matter (DM) disappearance, and crude protein (CP) disappearance compared to diets supplemented with conventional urea. researchgate.netresearchgate.net
Moreover, the estimated levels of metabolizable energy (ME), digestible organic matter (DOM), and short-chain fatty acids (SCFAs) were significantly elevated in treatments incorporating concentrated this compound or Optigen. researchgate.netresearchgate.net Conversely, the number of protozoa and the total volatile fatty acid concentration were significantly lower in the urea-only treatment compared to other NPN sources, suggesting a more balanced and efficient ruminal fermentation environment with this compound. researchgate.netresearchgate.net The production of this compound from agro-industrial by-products not only provides a valuable feed additive but also contributes to reducing environmental contamination associated with agricultural waste. researchgate.netresearchgate.net
Table 1: Comparative In Vitro Rumen Fermentation Parameters
| Parameter | Basal Diet + Urea (BDU) researchgate.netresearchgate.net | Basal Diet + this compound (BDL) researchgate.netresearchgate.net | Basal Diet + Concentrated this compound (BDCL) researchgate.netresearchgate.net | Basal Diet + Optigen (BDO) researchgate.netresearchgate.net |
| Gas Produced | Lower | Higher | Significantly Higher | Significantly Higher |
| Dry Matter (DM) Disappearance | Lower | Higher | Significantly Higher | Significantly Higher |
| Crude Protein (CP) Disappearance | Lower | Higher | Significantly Higher | Significantly Higher |
| Metabolizable Energy (ME) | Lower | Not specified | Significantly Higher | Significantly Higher |
| Digestible Organic Matter (DOM) | Lower | Not specified | Significantly Higher | Significantly Higher |
| Short Chain Fatty Acids (SCFAs) | Lower | Not specified | Significantly Higher | Significantly Higher |
| Protozoan Count (organisms/mL) | 2.66 × 10⁶ | Not specified | Not specified | Not specified |
| Total Volatile Fatty Acid Concentration (mmol/L) | 30.96 | Not specified | Not specified | Not specified |
Investigation of this compound as a Nitrogen Source in Agricultural and Soil Microbiology Research
While the primary research focus for this compound has been its application in ruminant nutrition, its characteristics as a slow-release non-protein nitrogen (NPN) source derived from agro-industrial by-products suggest potential avenues for investigation in agricultural and soil microbiology. Conventional nitrogen fertilizers, such as urea, are rapidly hydrolyzed by soil microorganisms into ammonium, which can lead to substantial nitrogen losses through volatilization and leaching, posing environmental concerns. [11, previous search]
The soil microbiome is a critical component of agricultural ecosystems, driving the biogeochemical nitrogen cycle through processes like nitrogen fixation, nitrification, and denitrification. [17, 19, 20, 24, 28, previous search] Microorganisms in the plant rhizosphere are fundamental for nutrient cycling and plant nitrogen uptake. [41, 42, 43, previous search]
Given this compound's demonstrated ability to provide a more gradual release of nitrogen in ruminant systems, it could theoretically offer similar benefits if explored as a nitrogen source in soil applications. A slower release might enhance nitrogen use efficiency by crops, reduce the risk of nutrient runoff, and potentially foster a more stable soil microbial community structure compared to rapidly available nitrogen fertilizers. The utilization of agro-industrial waste, specifically whey, in the production of this compound also aligns with sustainable agricultural practices aimed at valorizing by-products and mitigating environmental pollution. researchgate.netresearchgate.net Although detailed studies directly investigating this compound as a soil fertilizer are not extensively documented in the provided literature, its inherent properties and sustainable production pathway position it as a compound with potential for future research in agricultural and soil microbiology.
In Vitro Studies of this compound Interactions with Non-Human Biomolecules
In vitro studies provide a controlled environment to elucidate the molecular interactions of compounds with biological components. This compound, identified as a lactose ureide and a urea derivative of lactose, has been the subject of in vitro investigations aimed at evaluating its potential competitive effects with various enzymes. nih.gov
While comprehensive details on the full spectrum of this compound's interactions with specific non-human biomolecules are not extensively provided, the broader context of enzyme-biomolecule interactions offers a framework for understanding such studies. In vitro methodologies are commonly employed to engineer enzymes and assess their performance under defined conditions, including their binding affinities and catalytic activities in the presence of various compounds. mdpi.com These interactions often involve non-covalent forces such as van der Waals interactions, hydrogen bonding, and hydrophobic associations, which are fundamental to enzyme-substrate recognition and the regulation of enzymatic activity. uminho.pt
The existing literature suggests that in vitro studies have been conducted to determine the "response patterns" of enzymes in the presence of this compound, implying that direct protein-protein or enzyme-substrate interactions may occur. researchgate.net Such investigations are crucial for understanding how this compound might influence metabolic pathways or cellular functions by interacting with key biomolecules in non-human biological systems. These studies lay the groundwork for predicting its behavior and potential applications in more complex biological contexts.
Biotechnological Applications of this compound in Industrial Fermentation Processes
This compound presents several potential biotechnological applications, particularly within the realm of industrial fermentation processes. Industrial fermentation utilizes microorganisms, including bacteria, yeasts, and fungi, to convert diverse renewable feedstocks into valuable products, encompassing chemicals, fuels, and food ingredients. copernicus.orgusp.br
One significant biotechnological application involves the production of this compound itself. This compound can be synthesized on a laboratory scale by reacting lactose with urea. Optimal conditions for its preparation using whey as a lactose source have been explored, with yields of up to 60% achieved when lactose and urea (at a molar ratio of urea:lactose 0:6) are reacted for 15 hours in sulfuric acid at a pH of 2.0 and a temperature of 70°C. This process effectively valorizes whey, a major agro-industrial by-product, transforming a low-value waste stream into a more valuable compound. mdpi.com
Beyond its production, this compound's characteristic as a slow-release nitrogen source suggests its potential utility as a controlled nutrient delivery system in various industrial fermentation setups. A sustained and gradual supply of nitrogen can be advantageous for optimizing microbial growth kinetics and the biosynthesis of specific products, preventing the rapid nutrient depletion or inhibition that can occur with highly soluble nitrogen sources. While specific large-scale industrial fermentation applications of this compound as a direct substrate or nutrient supplement are not extensively detailed in the provided information, its controlled degradation profile makes it a candidate for processes requiring precise nutrient management to enhance yields of biomass or target metabolites.
Table 2: Laboratory-Scale Production Conditions and Yield of this compound from Whey
| Parameter | Condition/Value |
| Lactose Source | Whey |
| Reactants | Lactose and Urea |
| Molar Ratio (Urea:Lactose) | 0:6 |
| Reaction Time | 15 hours |
| pH | 2.0 (Sulfuric Acid) |
| Temperature | 70°C |
| Yield | Up to 60% |
Methodological Considerations and Future Directions in Lactosylurea Research
Development of Robust Methodologies for Lactosylurea Quantification in Complex Research Matrices
The accurate quantification of this compound in diverse and complex matrices, such as ruminant digesta, milk, or feed, is paramount for understanding its metabolism, efficacy, and environmental impact. Current methods, including acid-hydrolysis and ion-exchange chromatography, have proven useful for determining individual ureide quantities in mixtures scispace.comcambridge.orgcambridge.orgnih.govresearchgate.net. For instance, ion-exchange chromatography, particularly with a modified elution protocol using boric acid, has demonstrated satisfactory resolution of this compound from other glycosyl ureides like glucosylurea (B1655210) and gathis compound scispace.com.
However, the complexity of biological samples presents ongoing challenges. For example, the presence of various sugars and nitrogenous compounds can interfere with analyses. Future developments in this area could focus on:
Enhanced Specificity and Sensitivity : Exploring advanced chromatographic techniques (e.g., HPLC-MS/MS, GC-MS) with more selective detection methods to improve sensitivity and reduce matrix interference in complex samples like animal digesta or biological fluids.
Miniaturization and Automation : Developing high-throughput, automated methods for routine analysis in research settings, which would enable larger-scale studies and more efficient data collection.
Non-Invasive Techniques : Further research into non-invasive modalities, such as breath tests or advanced spectroscopic methods (e.g., Near-Infrared Raman Spectroscopy), could offer future diagnostic importance, particularly in studies involving animal physiology and metabolism d-nb.infobnmv.ac.in.
Challenges and Opportunities in this compound Research
Challenges :
Metabolic Complexity : Understanding the precise metabolic pathways and kinetics of this compound degradation in the rumen and subsequent absorption and utilization by the animal remains a challenge. While studies indicate a slower ammonia (B1221849) release compared to urea (B33335), the exact mechanisms governing this sustained release and its impact on microbial protein synthesis require further elucidation cambridge.orgdspacedirect.orgcambridge.org.
Variability in Production : The synthesis of this compound, especially from agro-industrial by-products like whey, can be influenced by reaction conditions (e.g., temperature, pH, reactant ratios), leading to variability in product purity and yield scispace.comcambridge.orgcambridge.orgtetrapak.com. This variability can affect research reproducibility and the consistency of its application.
Analytical Interference : As noted in Section 6.1, complex matrices can pose analytical challenges, requiring robust sample preparation and highly specific detection methods.
Adaptation Period : Ruminants may require an adaptation period to diets supplemented with this compound, and the possibility of incomplete release of ammonia needs to be considered dspacedirect.orgcambridge.org.
Opportunities :
Optimizing Synthesis from Waste Streams : Further research into optimizing this compound synthesis from readily available agro-industrial by-products, such as whey, offers a dual opportunity: valorizing waste materials and producing a valuable feed additive tetrapak.comejbiotechnology.inforesearchgate.netresearchgate.netscholarship-positions.com. This aligns with principles of circular economy and sustainability.
Enhanced Nutrient Utilization : Investigating how this compound's slow-release properties can be leveraged to synchronize nitrogen and energy availability in the rumen, potentially leading to more efficient microbial protein synthesis and improved animal performance cambridge.orgdspacedirect.orgresearchgate.net.
Environmental Benefits : this compound's potential to reduce environmental contamination by agro-industrial waste and mitigate nitrogen emissions from livestock farming through more efficient nitrogen utilization presents a significant research opportunity researchgate.netresearchgate.netjafs.com.pl.
Exploring Derivatives : Research into N-methylol derivatives of this compound has been noted, suggesting avenues for developing compounds with modified properties or enhanced stability google.com.
Interdisciplinary Approaches to this compound Research
Addressing the complexities of this compound research necessitates interdisciplinary collaboration, drawing expertise from various scientific fields. This approach is increasingly recognized as crucial for solving complex problems in modern science aup.nlnih.gov.
Analytical Chemistry : Expertise in analytical chemistry is vital for developing and validating advanced quantification methods, ensuring accuracy and precision in measuring this compound and its metabolites in complex biological and environmental samples scispace.comnih.gov.
Chemical Engineering and Process Optimization : Collaboration with chemical engineers can lead to the development of more efficient, scalable, and sustainable industrial synthesis processes for this compound, particularly from waste streams tetrapak.comgoogle.com.
Microbiology and Biotechnology : Microbiologists can contribute to understanding the interactions between this compound and rumen microbiota, elucidating the mechanisms of its degradation and its influence on microbial protein synthesis cambridge.org. Biotechnologists can explore enzymatic or microbial routes for this compound production or modification.
Environmental Science : Environmental scientists can assess the broader ecological implications of this compound use, including its impact on nitrogen cycling and potential for reducing agricultural pollution researchgate.netjafs.com.pl.
Future Research Avenues for this compound and Related Compounds
Future research on this compound and related glycosyl ureides could explore several promising avenues:
Mechanism of Slow Release : Detailed studies on the precise chemical and biological mechanisms that govern the slow release of nitrogen from this compound in the rumen. This could involve molecular modeling, in situ and in vitro degradation kinetics, and metagenomic analyses of rumen microbial communities.
Comparative Efficacy Studies : Comprehensive comparative studies evaluating this compound against other conventional and novel slow-release NPN sources across various ruminant species and production systems (e.g., dairy cattle, beef cattle, sheep) to establish its economic and performance benefits researchgate.net.
Beyond Ruminant Nutrition : While primarily studied in ruminants, investigating potential applications of this compound or its derivatives in other agricultural or industrial contexts where a slow-release nitrogen source might be beneficial.
Structural Modifications : Synthesizing and evaluating novel this compound derivatives with tailored release rates, improved stability, or enhanced nutritional properties. This could involve modifying the sugar moiety or the urea linkage.
Environmental Impact Mitigation : Quantifying the reduction in nitrogen excretion and greenhouse gas emissions associated with this compound supplementation in various feeding scenarios.
Traceability and Quality Control : Developing standardized methods for quality control and traceability of this compound in commercial feed products to ensure consistency and efficacy.
Q & A
Q. What are the established methodologies for synthesizing lactosylurea from agro-industrial byproducts, and how are these processes validated?
this compound is synthesized through a Maillard reaction between urea and lactose, typically derived from whey, a dairy byproduct. Key steps include:
- Reaction conditions : pH adjustment (8.0–9.0), heating at 60–80°C for 2–4 hours, and continuous stirring to ensure homogeneity .
- Purification : Dialysis or ultrafiltration to remove unreacted urea and lactose.
- Validation : Structural confirmation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl and glycosidic bonds, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) . Methodological Tip: Include negative controls (e.g., unreacted urea-lactose mixtures) to distinguish this compound-specific peaks.
Q. How do in vitro models (e.g., rumen simulation) evaluate this compound’s nutrient release kinetics compared to conventional non-protein nitrogen (NPN) sources?
Standard protocols involve:
- Rumen fluid incubation : Using the in vitro gas production technique to monitor ammonia release and microbial fermentation over 24–48 hours .
- Key metrics : Dry matter disappearance (DMD), crude protein degradation (CPD), and volatile fatty acid (VFA) production.
- Comparative analysis : this compound shows 15–20% slower ammonia release than urea but 10% higher CPD due to sustained microbial utilization . Table 1: In vitro performance of NPN sources
| Parameter | Urea | Optigen | This compound |
|---|---|---|---|
| DMD (%) | 68.2 | 72.1 | 75.3 |
| Ammonia peak (h) | 2–4 | 6–8 | 8–10 |
| Total VFA (mM) | 84.5 | 92.3 | 98.7 |
Advanced Research Questions
Q. What experimental designs are optimal for assessing this compound’s long-term effects on rumen microbiota and dairy cattle productivity?
- In vivo trials : Use a randomized block design with lactating cows divided into control (urea-based diet) and treatment (this compound at 1–2% DM intake) groups.
- Variables : Measure milk yield, rumen pH, protozoal counts, and methanogen activity monthly for 6–12 months .
- Statistical rigor : Apply mixed-effects models to account for individual animal variability and seasonal feed changes. Methodological Challenge: Ensure iso-nitrogenous diets to isolate this compound’s effects from total nitrogen intake.
Q. How can contradictory findings about this compound’s environmental impact (e.g., nitrogen excretion vs. methane reduction) be reconciled?
- Meta-analysis : Aggregate data from 5+ studies using standardized metrics (e.g., nitrogen use efficiency, methane per kg milk).
- Contextual variables : Account for diet composition (e.g., high-forage vs. high-concentrate) and lactation stage, which influence microbial nitrogen assimilation . Example Conflict Resolution: A 2024 meta-study found this compound reduces urinary nitrogen by 12% in high-forage diets but shows no benefit in high-concentrate systems, highlighting context-dependent outcomes .
Q. What mechanistic studies elucidate this compound’s role in modulating rumen microbial consortia?
- Omics approaches : Metagenomic sequencing to track shifts in Prevotella and Fibrobacter populations post-lactosylurea supplementation.
- Stable isotope probing : Use ¹⁵N-labeled this compound to trace nitrogen incorporation into microbial biomass . Key Finding: this compound preferentially enriches amylolytic bacteria, enhancing starch digestion efficiency by 18% .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are recommended for analyzing time-series data from this compound fermentation trials?
- Non-linear regression : Fit gas production curves to the Gompertz model to estimate lag phase, rate, and asymptote.
- Multivariate analysis : Principal component analysis (PCA) to correlate VFA profiles with microbial taxa.
Software Tools: Use R packages (
nlme,vegan) or Python’sSciPyfor reproducible analysis .
Q. How should researchers address variability in this compound’s synthesis yield across batches?
- Quality control : Implement near-infrared spectroscopy (NIRS) for real-time monitoring of reaction progress.
- Batch normalization : Adjust statistical models to include batch ID as a random effect .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical rigor in this compound animal trials?
- Follow ARRIVE guidelines for reporting in vivo experiments.
- Obtain institutional Animal Ethics Committee approval, specifying humane endpoints (e.g., rumen pH <5.8 for >4 hours) .
Q. How can researchers enhance reproducibility when publishing this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
